(1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene is a useful research compound. Its molecular formula is C8H8N6 and its molecular weight is 188.194. The purity is usually 95%.
BenchChem offers high-quality (1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cannabinoid Receptor Modulators
This compound belongs to a novel class of pyrazole derivatives, extensively studied for their role in modulating cannabinoid receptors, which are potential targets for treating a wide range of autoimmune and inflammatory disorders. The research emphasizes the compound's efficacy in inhibiting hCB1 and hCB2 receptors, suggesting its utility in developing treatments for pain, osteoarthritis, multiple sclerosis, and neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The specificity and potency of these compounds toward cannabinoid receptors highlight their therapeutic potential, with certain derivatives showing exceptional activity in preclinical models (Expert Opinion on Therapeutic Patents, 2011).
Selective CB2 Receptor Agonists
Further exploration in the synthesis of 1a,2,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalen-4-carboxamides reveals their selective agonism towards the CB2 receptor. These compounds demonstrate a promising balance between CB2 receptor potency and selectivity over CB1, coupled with favorable pharmaceutical properties. Their in vivo efficacy in rodent models of inflammatory and osteoarthritis pain after oral administration underscores their potential as novel pain management solutions (Bioorganic & Medicinal Chemistry Letters, 2015).
Synthetic Methodologies and Chemical Reactions
The compound is also part of studies focusing on synthetic methodologies, revealing its versatility in chemical reactions. For instance, metalated aldonitrones derived from similar cyclopropa[a]pentalene structures undergo reactions leading to novel α-hydroxymethyl nitrones, showcasing the compound's utility in generating new chemical entities through strategic synthetic routes (Tetrahedron, 2000). Similarly, investigations into the ring transformations of cyclopropa[e]pyrazolo[1,5-a]pyrimidine derivatives, which share a structural motif with the compound , provide insights into the generation of diverse heterocyclic systems, further emphasizing its value in synthetic organic chemistry (Journal of Heterocyclic Chemistry, 1982).
Safety And Hazards
While tetrazoles themselves are generally stable, some of their derivatives can be explosive due to their high nitrogen content2. Therefore, safety precautions should be taken when handling these compounds.
Future Directions
Tetrazoles continue to be an area of active research due to their versatile properties. They are being explored for use in new pharmaceuticals, agrochemicals, and materials1.
properties
IUPAC Name |
(2R,4R)-7-(2H-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6/c1-3-2-5-6(4(1)3)9-10-7(5)8-11-13-14-12-8/h3-4H,1-2H2,(H,9,10)(H,11,12,13,14)/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSPRNJUDCWTID-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3=C(C2)C(=NN3)C4=NNN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1C3=C(C2)C(=NN3)C4=NNN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.